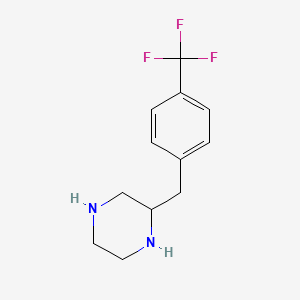

2-(4-Trifluoromethyl-benzyl)-piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

907971-33-9 |

|---|---|

Molecular Formula |

C12H15F3N2 |

Molecular Weight |

244.26 g/mol |

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methyl]piperazine |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-16-5-6-17-11/h1-4,11,16-17H,5-8H2 |

InChI Key |

ILELGBVFBKPDRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Trifluoromethyl Benzyl Piperazine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(4-trifluoromethyl-benzyl)-piperazine reveals several key disconnection points, leading to readily available starting materials. The most logical disconnections are at the C-N bonds of the piperazine (B1678402) ring and the C-C bond connecting the benzyl (B1604629) group to the piperazine ring.

Scheme 1: Retrosynthetic Analysis of this compound

graph TD A["this compound"] -->|C-N Disconnection| B{"Piperazine Precursors"}; A -->|C-C Disconnection| C{"Benzyl and Piperazine Precursors"}; B --> D["N-protected Ethylenediamine"]; B --> E["α-Amino Acid Derivatives"]; C --> F["Piperazine"]; C --> G["4-(Trifluoromethyl)benzyl Halide"]; C --> H["4-(Trifluoromethyl)benzaldehyde"];

This analysis highlights two primary synthetic strategies:

Construction of the piperazine ring with the benzyl substituent already in place or introduced during the cyclization process. Key precursors for this approach include appropriately substituted ethylenediamine (B42938) derivatives and α-amino acids.

Alkylation or reductive amination of a pre-formed piperazine ring with a suitable 4-(trifluoromethyl)benzyl electrophile.

The key precursors for the synthesis of this compound are therefore:

Piperazine or a suitable N-protected piperazine derivative.

4-(Trifluoromethyl)benzyl halide (e.g., bromide or chloride) chemicalbook.com

4-(Trifluoromethyl)benzaldehyde (B58038) wikipedia.orgchemicalbook.comprepchem.comsigmaaldrich.comsigmaaldrich.com

Ethylenediamine and its derivatives.

α-Amino acids , which can serve as chiral precursors for asymmetric syntheses. rsc.org

The synthesis of the trifluoromethylated precursors is well-documented. For instance, 4-(trifluoromethyl)benzaldehyde can be prepared from 4-trifluoromethylbenzonitrile by reduction. prepchem.com 4-(Trifluoromethyl)benzyl bromide is commercially available and can be synthesized from the corresponding alcohol or by bromination of 4-methylbenzotrifluoride. chemicalbook.com

Multi-step Synthetic Routes for Asymmetric Construction

The construction of this compound, particularly in an enantiomerically pure form, often requires multi-step synthetic sequences.

Alkylation Reactions of Substituted Piperazines

A straightforward approach involves the direct alkylation of a piperazine derivative. To control the regioselectivity and avoid N,N'-dialkylation, it is common to use an N-protected piperazine. A common strategy is the mono-alkylation of piperazine itself, followed by separation of the mono- and di-substituted products. europa.euorgsyn.org

A more controlled method involves the use of an N-protected piperazine, such as N-Boc-piperazine or N-benzylpiperazine. The synthesis of 1-benzylpiperazine (B3395278) from piperazine and benzyl chloride is a well-established procedure and serves as a model for this type of reaction. orgsyn.org The reaction of an N-protected piperazine with 4-(trifluoromethyl)benzyl bromide would yield the N-alkylated product, which can then be deprotected.

However, for the synthesis of a C2-substituted piperazine, direct alkylation is not feasible. Instead, a pre-functionalized piperazine is required. For example, a piperazin-2-one (B30754) can be alkylated at the C3 position, followed by reduction of the amide to afford the 2-substituted piperazine.

Table 1: Alkylation Reactions for Piperazine Synthesis

| Piperazine Precursor | Alkylating Agent | Protecting Group | Key Transformation | Reference |

|---|---|---|---|---|

| Piperazine | Benzyl chloride | None | Mono-alkylation | europa.euorgsyn.org |

| N-Boc-piperazine | Various alkyl halides | Boc | N-Alkylation | researchgate.net |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines, including piperazine derivatives. nih.govnih.gov This approach can be applied in several ways to synthesize this compound.

One strategy involves the reaction of a suitably protected ethylenediamine derivative with an aldehyde or ketone bearing the 4-(trifluoromethyl)benzyl group. For instance, the reductive amination of N-Boc-ethylenediamine with 4-(trifluoromethyl)phenylacetone, followed by deprotection and cyclization, would yield the target compound.

Alternatively, a double reductive amination of ethylenediamine with a suitable dialdehyde (B1249045) or diketone can be employed to construct the piperazine ring. More directly, the reductive amination of piperazine or a mono-protected piperazine with 4-(trifluoromethyl)benzaldehyde can lead to the N-benzylated piperazine. To achieve C2-substitution, a different precursor is needed. A plausible route involves the reductive amination of an amino acid ester with 4-(trifluoromethyl)benzaldehyde, followed by cyclization and reduction.

A general example is the synthesis of piperazine-based compounds through direct reductive amination using sodium triacetoxyborohydride (B8407120) as a mild reducing agent. nih.gov

Table 2: Reductive Amination for Piperazine Synthesis

| Amine Precursor | Carbonyl Precursor | Reducing Agent | Key Transformation | Reference |

|---|---|---|---|---|

| 2-(Piperazin-1-yl)ethanamine | N-methyl-4-piperidone | Sodium triacetoxyborohydride | N-Alkylation | nih.gov |

| Ethylenediamine | Glyoxal | Hydrogen/Catalyst | Piperazine formation | General Method |

Alternative Coupling Methods

Beyond traditional alkylation and reductive amination, other coupling methods can be envisioned for the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could potentially be employed. For example, a 2-halopiperazine derivative could be coupled with a 4-(trifluoromethyl)benzyl organometallic reagent. The Negishi coupling has been successfully used for the synthesis of 2-benzylpyridines, suggesting its potential applicability to piperazine systems. researchgate.net

Multicomponent reactions, such as the Ugi reaction, followed by an intramolecular cyclization, offer a convergent approach to highly substituted piperazines. acs.org This strategy could allow for the rapid assembly of the piperazine core with the desired substitution pattern.

Stereoselective Synthesis and Chiral Resolution

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the stereoselective synthesis of this compound is of high importance.

Enantioselective Synthesis Approaches

Several strategies exist for the enantioselective synthesis of 2-substituted piperazines.

From the Chiral Pool: Starting from readily available chiral building blocks, such as α-amino acids, is a common approach. rsc.org For example, L-aspartic acid can be converted into a chiral piperazin-2-one intermediate, which can then be further functionalized.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful tool. Asymmetric hydrogenation of a suitable pyrazine (B50134) precursor or an enamine intermediate can provide access to chiral piperazines. The Stoltz group has developed a palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones to generate chiral α-substituted piperazines. nih.govcaltech.edursc.org

Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary attached to one of the nitrogen atoms of the piperazine precursor can control the facial selectivity of an incoming electrophile. The use of (-)-sparteine (B7772259) in asymmetric lithiation-trapping of N-Boc piperazines is a notable example. york.ac.uk

A practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines starting from α-amino acids has been reported, involving an aza-Michael addition as a key step. rsc.org

Table 3: Enantioselective Synthesis Approaches for Substituted Piperazines

| Method | Key Precursor(s) | Chiral Source | Key Transformation | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | α-Amino acid | α-Amino acid | Cyclization of amino acid derivative | rsc.org |

| Asymmetric Catalysis | Piperazin-2-one, Allyl acetate (B1210297) | Chiral Palladium-PHOX catalyst | Asymmetric allylic alkylation | nih.govcaltech.edursc.org |

Enzymatic resolution is another viable method for obtaining enantiomerically pure 2-substituted piperazines. nih.gov This involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Diastereoselective Synthesis Methods

The synthesis of enantiomerically pure 2-substituted piperazines is a critical challenge in medicinal chemistry. While a specific diastereoselective synthesis for this compound is not extensively detailed in the reviewed literature, methodologies applied to analogous structures provide a clear blueprint for achieving stereochemical control.

A prominent strategy involves the diastereoselective nucleophilic addition to chiral α-amino sulfinylimines. For the synthesis of the related cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, a key step is the addition of the Ruppert-Prakash reagent (TMSCF₃) to an α-amino sulfinylimine that bears Ellman's auxiliary. nih.govacs.org This approach allows for the creation of stereochemically defined trifluoromethylated piperazines. nih.govacs.org A plausible adaptation for the target molecule would involve the reductive amination of a suitable aldehyde with a chiral amine, followed by cyclization.

Another established route to chiral 2-substituted piperazines starts from optically pure amino acids. google.com For instance, a general method for producing 1-methyl-3-phenylpiperazine (B26559) involves the reaction of an ester like methyl benzoylformate with N-methyl ethylenediamine, followed by reduction. google.com Adapting this to the target compound would require starting with an appropriate precursor that incorporates the 4-trifluoromethylbenzyl moiety.

Furthermore, aza-Michael additions represent a powerful tool. The synthesis of 3-substituted piperazine-2-acetic acid esters has been accomplished via an intermolecular aza-Michael reaction of ethanolamine (B43304) to a chiral acrylate, followed by cyclization. rsc.org This method, however, encountered limitations with bulky substituents like a phenyl group, suggesting that steric hindrance from the 4-trifluoromethylbenzyl group could be a factor to consider. mdpi.com The separation of diastereomers, if formed, can often be achieved by normal-phase column chromatography, sometimes after derivatization (e.g., Boc protection) to improve separation. rsc.org

Table 1: Analogous Diastereoselective Synthesis Approaches

| Method | Key Reagents/Steps | Stereocontrol Element | Applicability Notes | Reference |

|---|---|---|---|---|

| Nucleophilic Trifluoromethylation | Ruppert-Prakash reagent (TMSCF₃), α-amino sulfinylimine | Ellman's chiral auxiliary | Proven for 2-phenyl-3-(trifluoromethyl)piperazines. | nih.gov, acs.org |

| Cyclization from Amino Acids | Amino acid precursor, reducing agent (e.g., LiAlH₄) | Chiral pool (starting amino acid) | General method for chiral piperazines. | google.com |

| Aza-Michael Addition | Chiral acrylate, ethanolamine | Chirality derived from amino acid precursor | Potential steric hindrance from the benzyl group. | rsc.org |

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is synthesized, it serves as a versatile scaffold for further modification. Derivatization can be targeted at the two secondary nitrogen atoms of the piperazine ring or the benzyl moiety.

Modification of the Piperazine Nitrogen Atoms

The secondary amines of the piperazine ring are nucleophilic and readily undergo a variety of chemical transformations, including alkylation, acylation, and sulfonylation. The selective modification of one nitrogen over the other is a common requirement in drug discovery.

A general and widely used approach for preparing monosubstituted piperazines involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one nitrogen. nih.gov This allows the second nitrogen to react selectively, after which the protecting group can be removed. nih.gov However, methods for direct monosubstitution exist. For example, reacting piperazine with benzyl chloride under controlled conditions can yield 1-benzylpiperazine. orgsyn.org

Specific examples of derivatization on analogous structures are well-documented. The synthesis of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (B248528) was achieved by reacting 1-tosylpiperazine with 2-trifluoromethylbenzyl bromide in the presence of potassium carbonate. nih.gov This demonstrates a typical N-alkylation/sulfonylation sequence. Similarly, N-acylation is straightforward; 1-benzylpiperazine can be treated with benzoyl chloride to yield 1-benzoyl-4-benzylpiperazine. orgsyn.org

Derivatization of the Benzyl Moiety

The 4-trifluoromethylbenzyl group is relatively robust, but the aromatic ring can undergo further substitution, and the benzylic position offers another site for reaction. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

The electron-withdrawing nature of the 4-trifluoromethylbenzyl group has been leveraged in other areas of synthesis, such as glycosylation reactions, where it can influence stereoselectivity compared to a standard benzyl group. nih.govacs.org While specific derivatizations on the benzyl portion of the target molecule are not detailed, standard aromatic chemistry principles apply. Reactions like nitration or halogenation would be challenging and require harsh conditions, likely resulting in substitution at the positions ortho to the benzyl group (meta to the -CF₃ group).

More feasible transformations could involve the benzylic position. For example, radical reactions could be initiated at the C-H bonds of the methylene (B1212753) bridge, although this is less common for such scaffolds. A photoinduced Suzuki-Miyaura coupling protocol has been developed that uses 4-trifluoromethylbenzyl bromide as a substrate, indicating the utility of the benzyl halide as a precursor for C-C or C-N bond formation. acs.org

Introduction of Additional Pharmacophores

The piperazine scaffold is recognized as a privileged structure in drug discovery, in part because its nitrogen atoms provide convenient handles for introducing additional functional groups or complex pharmacophores. nih.gov

A powerful strategy for this is the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry." For instance, a piperazine derivative containing a terminal alkyne was successfully coupled to a peptide modified with an azide (B81097) group, demonstrating a method for attaching large biomolecules. nih.gov

Another approach involves building complexity through multi-step reactions. In the development of radiation countermeasures, substituted aryl alcohols were first reacted with epibromohydrin, and the resulting epoxide intermediate was then opened by 1-(2-hydroxyethyl)piperazine to create complex derivatives with pronounced biological effects. nih.gov This highlights a modular approach where different pharmacophoric elements can be combined. The 4-fluorobenzyl and piperazine moieties, for example, have been identified as crucial anticancer functional groups in other compound series.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring scalability. For the synthesis of substituted piperazines, several factors can be tuned.

In the synthesis of monosubstituted piperazines, the choice of catalyst and energy source can be critical. The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, can simplify purification and allow for catalyst reuse. nih.gov Microwave irradiation has also been employed to accelerate reactions and improve yields, moving from traditional batch techniques to more efficient flow reactor systems. nih.gov For a photocatalytic cross-coupling reaction involving 4-trifluoromethylbenzyl bromide, a high-throughput screening of 432 distinct reaction conditions was performed to identify the optimal combination of solvents, bases, palladium catalysts, and ligands. acs.org

General optimization parameters include:

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. For the alkylation of 1-tosylpiperazine, dry acetonitrile (B52724) was used. nih.gov

Base: An appropriate base is often required to neutralize acidic byproducts or deprotonate nucleophiles. Potassium carbonate is a common choice in N-alkylation reactions. nih.gov

Temperature: Reaction temperatures can range from ambient to reflux, depending on the activation energy of the reaction. Some syntheses are conducted at elevated temperatures (e.g., 85 °C or 135 °C) to drive the reaction to completion. nih.govnih.gov

Stoichiometry: Adjusting the molar ratios of reactants can control the formation of mono- versus di-substituted products and maximize the consumption of a valuable starting material. nih.gov

Isolation and Purification Techniques

The isolation and purification of this compound and its derivatives are essential to obtain materials of sufficient purity for subsequent use. A multi-step process involving extraction, chromatography, and crystallization is typical.

Column Chromatography: This is the most frequently cited method for purifying substituted piperazines. nih.govnih.govnih.govnih.gov Silica (B1680970) gel is the standard stationary phase, with elution systems tailored to the polarity of the product. Common eluents are mixtures of a nonpolar solvent like petroleum ether or heptane (B126788) and a more polar solvent like ethyl acetate. nih.govnih.gov For more polar compounds, methanol (B129727) is often added to the mobile phase, sometimes with a small amount of aqueous ammonia (B1221849) to prevent the protonation and tailing of basic amine products on the silica column. nih.gov

Extraction and Crystallization: Following a reaction, a standard aqueous workup is used to remove inorganic salts and water-soluble impurities. The product is extracted into an organic solvent (e.g., ethyl acetate, chloroform), dried over an agent like Na₂SO₄, and concentrated. orgsyn.orgnih.gov The crude product can then be purified by crystallization. Often, the free base is converted to a salt, such as a dihydrochloride (B599025), by treatment with an acid (e.g., ethanolic HCl). orgsyn.org These salts are typically crystalline solids that are easier to handle and purify by recrystallization than the free base, which may be an oil. orgsyn.org The pure free base can be regenerated by neutralization and re-extraction. orgsyn.org

Distillation: For liquid products, distillation under reduced pressure is a viable purification method, provided the compound is thermally stable. orgsyn.org The related 1-[4-(Trifluoromethyl)benzyl]piperazine has a reported boiling point of 88-89 °C at 0.02 mmHg. sigmaaldrich.com

Table 2: Common Purification Techniques for Substituted Piperazines

| Technique | Description | Example Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | Purification of N-substituted piperazines using gradients like petroleum ether/ethyl acetate. | nih.gov, nih.gov |

| Extraction | Separation of compounds based on their differential solubility in two immiscible liquid phases (e.g., aqueous/organic). | Initial workup of reaction mixtures to remove inorganic salts and water-soluble reagents. | orgsyn.org |

| Crystallization / Salt Formation | Purification of a solid by dissolving it in a hot solvent and allowing it to cool, or by precipitating it as a crystalline salt. | Isolation of 1-benzylpiperazine as a stable dihydrochloride salt from the reaction mixture. | orgsyn.org |

| Distillation | Purification of a liquid by separating it from non-volatile solutes or other liquids with different boiling points. | Final purification of the free base form of a substituted piperazine. | sigmaaldrich.com, orgsyn.org |

Compound List

Spectroscopic and Structural Elucidation of 2 4 Trifluoromethyl Benzyl Piperazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 2-(4-trifluoromethyl-benzyl)-piperazine can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-trifluoromethylbenzyl group and the piperazine (B1678402) ring.

The aromatic protons of the 4-trifluoromethylphenyl ring typically appear as a set of two doublets in the downfield region, usually between δ 7.0 and 8.0 ppm. The protons ortho to the trifluoromethyl group are expected to be deshielded and resonate at a higher chemical shift compared to the protons meta to this group, due to the electron-withdrawing nature of the CF₃ group. For instance, in similar structures like 4-(trifluoromethyl)benzyl alcohol, the aromatic protons are observed as two doublets at approximately δ 7.62 and 7.47 ppm. rsc.org The coupling constant for these aromatic protons is typically in the range of 8 Hz.

The benzylic protons (Ar-CH₂-) are expected to appear as a singlet or a multiplet, depending on the chirality at the C2 position of the piperazine ring and the solvent used. This signal is typically found in the range of δ 3.5-4.0 ppm. The protons of the piperazine ring will present a more complex pattern. Due to the chair conformation of the piperazine ring and the presence of two non-equivalent nitrogen atoms, the eight piperazine protons are generally diastereotopic and will appear as a series of multiplets in the upfield region, typically between δ 2.5 and 3.5 ppm. researchgate.net The proton attached to the nitrogen (N-H) of the piperazine ring will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to CF₃) | ~7.6 | d | ~8.0 |

| Aromatic (meta to CF₃) | ~7.4 | d | ~8.0 |

| Benzylic (Ar-CH₂) | ~3.5 - 4.0 | s or m | N/A |

| Piperazine (CH₂) | ~2.5 - 3.5 | m | N/A |

| Piperazine (N-H) | Variable | br s | N/A |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals for each unique carbon atom are expected.

The carbon atoms of the 4-trifluoromethylphenyl ring will resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the trifluoromethyl group (C-CF₃) is expected to show a quartet due to coupling with the three fluorine atoms, with a typical coupling constant (¹JCF) of around 270-275 Hz. rsc.org The trifluoromethyl carbon itself will also appear as a quartet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. For example, in 4-(trifluoromethyl)benzyl alcohol, the carbon bearing the CF₃ group appears around δ 129.9 ppm with a C-F coupling constant of approximately 33 Hz. rsc.org

The benzylic carbon (Ar-CH₂) is anticipated to resonate in the range of δ 50-60 ppm. The carbons of the piperazine ring will appear in the upfield region, typically between δ 40 and 60 ppm. Due to the substitution at the C2 position, the piperazine carbons will be non-equivalent and thus show distinct signals.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Aromatic (C-CF₃) | ~129-131 | q |

| Aromatic (CH) | ~125-130 | q (smaller J) |

| Aromatic (C-ipso) | ~140-145 | s |

| Trifluoromethyl (CF₃) | ~123-125 | q |

| Benzylic (Ar-CH₂) | ~50-60 | s |

| Piperazine (CH) | ~50-60 | s |

| Piperazine (CH₂) | ~40-55 | s |

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group attached to an aromatic ring typically appears in the range of δ -60 to -65 ppm, with trifluoroacetic acid (TFA) often used as a reference. rsc.orgbeilstein-journals.org This single peak provides a clear and unambiguous confirmation of the presence of the trifluoromethyl moiety in the molecule. The exact chemical shift can be influenced by the solvent and the electronic environment of the molecule. nih.gov

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons on the phenyl ring and among the protons of the piperazine ring, helping to trace the spin systems within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the carbon signals for all protonated carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the benzylic protons to the aromatic carbons and to the C2 carbon of the piperazine ring, confirming the benzyl-piperazine linkage. libretexts.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₅F₃N₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The primary fragmentation would likely involve the cleavage of the bonds within the piperazine ring and the benzylic C-N bond. Key fragmentation pathways for benzylpiperazine analogues typically include the formation of a tropylium-like ion from the benzyl (B1604629) moiety and various fragments arising from the piperazine ring. xml-journal.net For this compound, the presence of the trifluoromethyl group on the phenyl ring would influence the fragmentation, leading to characteristic ions.

A plausible fragmentation pathway would involve the initial formation of the protonated molecule. Subsequent fragmentation could lead to the loss of the piperazine moiety, resulting in a prominent ion corresponding to the 4-(trifluoromethyl)benzyl cation. Cleavage within the piperazine ring itself is also expected, yielding characteristic ions with m/z values corresponding to fragments of the piperazine ring. xml-journal.net The study of related compounds like 1-(3-trifluoromethylphenyl)-piperazine (TFMPP) shows characteristic fragment ions that can help in the structural identification of similar compounds. xml-journal.net

Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 245 | [C₁₂H₁₆F₃N₂]⁺ | Protonated molecule [M+H]⁺ |

| 159 | [C₈H₆F₃]⁺ | 4-(Trifluoromethyl)benzyl cation |

| 87 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring |

This table is predictive and based on general fragmentation patterns of benzylpiperazines.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the secondary amine in the piperazine ring would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-N stretching vibrations of the aliphatic and aromatic amines would be found in the 1000-1350 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching of the trifluoromethyl group is expected in the range of 1000-1400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the 4-(trifluoromethyl)phenyl chromophore. Aromatic systems typically show characteristic π → π* transitions. The presence of the trifluoromethyl group, an electron-withdrawing group, would likely cause a slight shift in the absorption maxima compared to an unsubstituted benzene (B151609) ring.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not available in the provided search results, analysis of a closely related analogue, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (B248528), offers valuable insights. nih.gov

Table 2: Predicted Crystallographic Parameters for this compound (based on analogue data)

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Piperazine Ring Conformation | Chair | Common for piperazine derivatives nih.gov |

| Key Intermolecular Interactions | Hydrogen bonding (N-H···N), C-H···π interactions | Typical for similar structures nih.gov |

Chromatographic Methods for Purity Assessment and Analytical Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. rsc.orgrdd.edu.iqrsc.org

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be most suitable for its analysis.

A typical HPLC system would consist of a C18 stationary phase, which is non-polar. The mobile phase would be a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). xml-journal.net Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation of the target compound from any potential impurities with different polarities. Detection is commonly achieved using a UV detector set at a wavelength where the 4-(trifluoromethyl)phenyl chromophore has maximum absorbance. For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Table 3: Typical HPLC Method Parameters for the Analysis of Benzylpiperazine Analogues

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 3 mm, 3 µm) xml-journal.net |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile xml-journal.net |

| Elution | Gradient |

| Detector | UV-Vis or Mass Spectrometer |

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of volatile compounds. rsc.orgrsc.org For the analysis of this compound, derivatization might be necessary to improve its volatility and chromatographic behavior, although direct analysis is also possible.

The GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. rsc.org The carrier gas is usually an inert gas like helium or nitrogen. The temperature of the GC oven is programmed to increase gradually to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer serves as a highly specific detector, providing both retention time and mass spectral data for unambiguous identification. rsc.org Quantification can be performed using an internal standard method to ensure accuracy and precision.

Table 4: Typical GC-MS Method Parameters for the Analysis of Piperazine Derivatives

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) rsc.org |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a lower initial temperature to a higher final temperature |

| Detector | Mass Spectrometer (MS) |

Computational and Theoretical Chemistry Studies on 2 4 Trifluoromethyl Benzyl Piperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-Trifluoromethyl-benzyl)-piperazine, these calculations would provide insights into its electronic characteristics, stability, and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A typical study on this compound would likely employ a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately model its properties. itu.edu.tr

The primary outputs of such a calculation would include optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. itu.edu.tr A smaller gap generally suggests higher reactivity.

Other calculated properties would include the dipole moment, which influences the molecule's solubility and interactions with polar solvents, and various thermodynamic parameters. These theoretical calculations are often validated by comparing computed spectral data, such as 1H and 13C NMR chemical shifts, with experimental findings. itu.edu.tr

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relates to electron-donating ability. | |

| LUMO Energy | Relates to electron-accepting ability. | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| Electrostatic Potential | Reveals regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack. |

The piperazine (B1678402) ring typically exists in a chair conformation to minimize steric strain. For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Conformational analysis studies on similar 2-substituted piperazines have shown a preference for the axial conformation in many cases. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov

For this compound, computational modeling would be used to determine the relative energies of the axial and equatorial conformers. The benzyl (B1604629) group is bulky, and its preference for the equatorial position to minimize steric hindrance would be a key consideration. The A-value for a benzyl group, which quantifies its steric demand, has been determined for cyclohexane (B81311) derivatives and provides a point of comparison. rsc.org The energy landscape would reveal the most stable conformation and the energy barriers between different conformations, which is crucial for understanding its dynamic behavior and how it might bind to a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of this compound over time. rsc.org An MD simulation would model the movement of every atom in the molecule, as well as the surrounding solvent molecules (typically water), over a period of nanoseconds or longer.

These simulations would reveal how the molecule behaves in a physiological environment. Key findings would include the stability of its preferred conformation, the flexibility of the benzyl and piperazine moieties, and the formation and breaking of hydrogen bonds with water molecules. Understanding these solvent interactions is critical for predicting the molecule's solubility and its ability to cross biological membranes. Furthermore, MD simulations are invaluable for studying the binding process of a ligand to its receptor, revealing the key amino acid residues involved in the interaction. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with varying substituents and their corresponding measured biological activities (e.g., inhibitory concentration, IC50) would be required. mdpi.com Various molecular descriptors would be calculated for each analog, falling into categories such as electronic, steric, hydrophobic, and topological.

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms would then be used to build a predictive model. The quality of the model is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (q²). nih.gov A robust QSAR model can then be used to predict the biological activity of novel, unsynthesized compounds. mdpi.com

A significant outcome of a QSAR study is the identification of the molecular descriptors that have the most substantial impact on biological activity. For instance, a QSAR model might reveal that an increase in the partial negative surface area of the molecule enhances its inhibitory activity, while the size of the molecule in a particular dimension is inversely proportional to its activity. nih.govresearchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a target protein. This knowledge is crucial for understanding the mechanism of action and for guiding further structural optimization.

Based on the common activities of trifluoromethylphenyl and piperazine moieties, a hypothetical molecular docking study could be performed against a relevant biological target, such as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.gov In such a study, this compound would be docked into the ATP-binding site of CDK2.

The predicted binding mode would likely reveal several key interactions. The piperazine ring, with its two nitrogen atoms, is capable of forming crucial hydrogen bonds with the hinge region of the kinase, a common feature for kinase inhibitors. Specifically, one of the piperazine nitrogens could act as a hydrogen bond acceptor from the backbone NH of a key amino acid like Leucine 83, while the other nitrogen could act as a donor to the backbone carbonyl of the same residue.

The 4-trifluoromethyl-benzyl moiety would be predicted to occupy a hydrophobic pocket within the active site. The phenyl ring can establish hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine 80. The trifluoromethyl (CF3) group, being strongly electron-withdrawing and lipophilic, would further anchor the ligand in this hydrophobic region, potentially forming favorable fluorine-protein contacts.

Table 1: Hypothetical Binding Interactions of this compound with CDK2 Active Site

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| LEU 83 (Backbone NH) | Hydrogen Bond | Piperazine Nitrogen |

| LEU 83 (Backbone C=O) | Hydrogen Bond | Piperazine Nitrogen |

| PHE 80 | π-π Stacking | Benzyl Ring |

| ILE 10 | Hydrophobic | Benzyl Ring |

| VAL 18 | Hydrophobic | Benzyl Ring |

| ALA 31 | Hydrophobic | Trifluoromethyl Group |

| LYS 33 | Hydrophobic | Trifluoromethyl Group |

This table presents a hypothetical interaction profile based on the structure of the compound and known kinase inhibitor binding modes.

Beyond predicting the binding pose, it is critical to quantify the strength of the interaction. This is achieved through binding free energy calculations and the evaluation of ligand efficiency metrics. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used to estimate the binding free energy (ΔG_bind) from molecular dynamics simulation trajectories. nih.govresearchgate.net These methods calculate the energy of the protein-ligand complex, the free protein, and the free ligand in solution, providing a more accurate picture of binding affinity than docking scores alone. nih.gov

A lower, more negative ΔG_bind value indicates a stronger and more stable interaction. researchgate.net For a compound like this compound, a hypothetical MM/PBSA calculation might yield a binding free energy in the range of -30 to -50 kcal/mol against a target like CDK2.

Ligand Efficiency (LE) is another critical metric, normalizing the binding energy by the size of the molecule (typically the number of heavy atoms). It helps identify small, efficient binders that are ideal starting points for lead optimization. LE is calculated using the formula: LE = -ΔG / N, where N is the number of heavy atoms. An LE value of 0.3 kcal/mol per heavy atom or higher is generally considered favorable.

Table 2: Hypothetical Thermodynamic and Efficiency Parameters for this compound

| Parameter | Description | Hypothetical Value |

| Binding Free Energy (ΔG_bind) | The overall energy change upon ligand binding. | -45.5 kcal/mol |

| Van der Waals Energy | Contribution from non-polar interactions. | -52.1 kcal/mol |

| Electrostatic Energy | Contribution from charge-charge interactions. | -18.3 kcal/mol |

| Solvation Energy | Energy cost of desolvating the ligand and binding site. | +24.9 kcal/mol |

| Heavy Atom Count (N) | Number of non-hydrogen atoms in the ligand. | 17 |

| Ligand Efficiency (LE) | Binding energy per heavy atom. | 2.68 kcal/mol |

This table contains illustrative values from a hypothetical MM/PBSA calculation to demonstrate how binding affinity and ligand efficiency are assessed.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Based on the predicted binding mode of this compound, a pharmacophore model can be constructed.

This model would consist of several key features:

One Hydrogen Bond Acceptor (HBA): Corresponding to one of the piperazine nitrogens.

One Hydrogen Bond Donor (HBD): Corresponding to the other piperazine nitrogen.

One Aromatic Ring (AR): Representing the trifluoromethyl-substituted phenyl ring.

One Hydrophobic (HY) feature: Localized on the trifluoromethyl group itself, highlighting its importance for occupying a lipophilic pocket.

Table 3: Pharmacophoric Features Derived from this compound

| Feature ID | Feature Type | Vector | Moiety |

| F1 | Hydrogen Bond Acceptor (HBA) | Yes | Piperazine Nitrogen |

| F2 | Hydrogen Bond Donor (HBD) | Yes | Piperazine Nitrogen |

| F3 | Aromatic Ring (AR) | No | Phenyl Ring |

| F4 | Hydrophobic (HY) | No | Trifluoromethyl Group |

Once established, this pharmacophore model serves as a 3D query for virtual screening campaigns. nih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify other molecules that match these pharmacophoric features in the correct spatial arrangement. researchgate.net This process allows for the efficient discovery of novel, structurally diverse compounds that are likely to bind to the same target, providing new avenues for drug development. Hits from the virtual screen can then be subjected to molecular docking and binding free energy calculations to prioritize them for experimental testing.

Pharmacological Investigations of 2 4 Trifluoromethyl Benzyl Piperazine in Pre Clinical Models

In Vitro Receptor Binding Affinity and Selectivity Profiling

The pharmacological profile of piperazine-containing compounds is heavily influenced by the nature of the substituents on both the piperazine (B1678402) ring and the aromatic moiety. The presence of a trifluoromethyl group, a potent electron-withdrawing group, is known to significantly modulate the binding affinity and selectivity at various receptors.

Serotonergic Receptor Subtype Interactions (e.g., 5-HT₁B, 5-HT₂B, 5-HT₂C)

Arylpiperazine derivatives are well-known for their interactions with multiple serotonin (B10506) (5-HT) receptor subtypes. For instance, the structurally related compound (3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine (CPD 1) has been identified as a potent and efficacious 5-HT₂C receptor agonist. nih.gov This compound also displays lower potency and partial agonism at 5-HT₂A and 5-HT₂B receptors. nih.gov The behavioral effects of CPD 1, believed to be mediated by its action at 5-HT₂C receptors, have been investigated in preclinical models of obsessive-compulsive disorder. nih.gov

Another related compound, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine , is known to be an inhibitor of the serotonin transporter and also exhibits affinity for the 5-HT₂C receptor. google.com Furthermore, studies on N-benzyltryptamines have shown that modifications to the benzyl (B1604629) group can influence selectivity between 5-HT₂A and 5-HT₂C receptors, with some derivatives showing a preference for the 5-HT₂C subtype. google.com

| Compound/Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| (3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine (CPD 1) | ||

| 5-HT₂C | High Potency | Full Agonist nih.gov |

| 5-HT₂A | Lower Potency | Partial Agonist nih.gov |

| 5-HT₂B | Lower Potency | Partial Agonist nih.gov |

| 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine | ||

| 5-HT₂C | Affinity noted | Inhibitor of Serotonin Transporter google.com |

This table presents data for structurally related compounds to infer the potential activity of 2-(4-Trifluoromethyl-benzyl)-piperazine.

Dopaminergic Receptor Subtype Interactions (e.g., D₂)

The interaction of arylpiperazine derivatives with dopamine (B1211576) receptors, particularly the D₂ subtype, is a critical aspect of their pharmacological profile, especially for potential antipsychotic applications. Dopamine receptors exist in high- and low-affinity states for agonists, with the high-affinity state being the functional form coupled to G-proteins. nih.gov

Studies on N-phenylpiperazine analogs have demonstrated that these compounds can bind to both D₂ and D₃ dopamine receptors. nih.gov The selectivity for D₃ over D₂ receptors can be modulated by substitutions on the phenyl ring and the benzamide (B126) moiety in these analogs. nih.gov For instance, certain N-phenylpiperazine benzamides achieve D₃ selectivity by interacting with a secondary binding site unique to the D₃ receptor. nih.gov While specific data for this compound is not available, it is plausible that it would exhibit some affinity for D₂-like receptors, a common feature of this chemical class. nih.govresearchgate.net

| Compound Class/Receptor | General Finding |

| N-Phenylpiperazine Analogs | |

| D₂ Receptor | Binding affinity is common for this class. nih.govresearchgate.net |

| D₃ Receptor | Often show affinity, with selectivity over D₂ being structure-dependent. nih.gov |

This table summarizes general findings for related compound classes due to the absence of specific data for this compound.

Opioidergic Receptor Subtype Interactions (e.g., Delta Opioid Receptor)

The delta opioid receptor is a target for the development of treatments for pain and mood disorders. nih.gov While some piperazine-based compounds have been investigated as delta-opioid receptor agonists, there is currently no direct evidence in the reviewed literature to suggest that this compound interacts significantly with any opioid receptor subtype. google.comnih.gov A computational study on delta opioid receptor ligands highlighted that bulky groups, such as a bis-(trifluoromethyl)benzyl cap, can interact with the receptor, but this was in the context of peptide ligands. nih.gov

Neurokinin-1 (NK₁) Receptor Antagonism

Neurokinin-1 (NK₁) receptor antagonists are used for their antiemetic and potential anxiolytic and antidepressant effects. nih.gov These antagonists act by competitively blocking the binding of substance P to the NK₁ receptor. nih.gov Although some piperazine-containing structures have been explored as NK₁ receptor antagonists, there is no specific data available to indicate that this compound possesses this activity.

Androgen Receptor Binding

The androgen receptor (AR) is a key target in the treatment of prostate cancer. nih.gov While various small molecules have been developed to inhibit AR function, there is no information in the searched literature to suggest that this compound binds to the androgen receptor. nih.govbesjournal.com

Other Neurotransmitter System Modulations (e.g., Noradrenaline, GABA)

The norepinephrine (B1679862) transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft and is a target for many antidepressant medications. nih.gov The structure of the human NET has been recently elucidated, providing insights into substrate and inhibitor binding. nih.gov While some piperazine derivatives have been investigated for their interaction with monoamine transporters, specific data on the affinity of this compound for the norepinephrine transporter is not available.

The GABA-A receptor is the primary target for benzodiazepines and other sedative-hypnotic drugs. nih.govnih.gov Modulation of GABA-A receptors can be achieved through various binding sites on the receptor complex. youtube.com Studies on piperine, a compound containing a piperidine (B6355638) ring, have shown that it can modulate GABA-A receptors. nih.govnih.govcore.ac.uk However, there is no direct evidence to suggest that this compound interacts with the GABA-A receptor system.

Enzymatic Inhibition and Activation Studies

Cytochrome P450 (CYP) Enzyme Interactions

While direct metabolism studies on this compound are not extensively available in the current scientific literature, research on structurally similar piperazine derivatives provides significant insights into its potential interactions with the Cytochrome P450 (CYP) enzyme system. The CYP system is a critical family of enzymes involved in the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. biomolther.org

Investigations into the metabolism of trifluoromethylphenylpiperazine (TFMPP), a regioisomer of the compound of interest, have identified several key CYP isoenzymes responsible for its biotransformation. Studies using human liver microsomes have shown that the metabolism of TFMPP, primarily through aromatic hydroxylation, is catalyzed by CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.netnih.gov Among these, CYP2D6 appears to be the most significant contributor, accounting for a substantial portion of the intrinsic clearance. nih.gov The involvement of these enzymes suggests a potential for drug-drug interactions when co-administered with other substances metabolized through these pathways. researchgate.net

Further research has demonstrated that certain piperazine-containing compounds can act as mechanism-based inactivators of CYP enzymes. For instance, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), which also contains a trifluoromethyl group, was identified as a potent, time- and NADPH-dependent inactivator of both CYP3A4 and CYP2D6. nih.govnih.govresearchgate.net This irreversible inhibition is of clinical significance as these two enzymes are responsible for the metabolism of a large percentage of therapeutic drugs. nih.gov Although not the exact compound, these findings highlight a common property of trifluoromethyl-containing piperazine structures to interact significantly with major drug-metabolizing enzymes.

The table below summarizes the key CYP enzymes involved in the metabolism of related piperazine compounds.

| Compound/Analog Name | Interacting CYP Enzymes | Type of Interaction |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Substrate for metabolism (primarily hydroxylation) nih.gov |

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Substrate for metabolism researchgate.netresearchgate.net |

| EMTPP | CYP3A4, CYP2D6 | Mechanism-based inactivator nih.govnih.gov |

This table is generated based on data from studies on analogous compounds and does not represent direct testing of this compound.

Phosphopantetheinyl Transferase Inhibition

Phosphopantetheinyl transferases (PPTases) are crucial enzymes for the biosynthesis of primary and secondary metabolites, making them potential targets for novel therapeutic agents. nih.gov A thorough review of the published scientific literature indicates that there are currently no available studies investigating the inhibitory or activation effects of this compound on phosphopantetheinyl transferase enzymes. Research in this specific area has focused on other chemical scaffolds. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) production, and its inhibitors are of great interest for treating hyperpigmentation disorders. nih.govnih.gov While direct enzymatic assays on this compound are not documented, studies on analogous benzylpiperazine derivatives have shown significant tyrosinase inhibitory activity. nih.govnih.govacs.org

Research on a series of (4-benzylpiperazin-1-yl)methanone and prop-2-en-1-one derivatives has established that the benzylpiperazine moiety is a viable scaffold for tyrosinase inhibition. nih.govnih.govacs.org Molecular docking studies suggest that the benzyl substituent can form important interactions within the enzyme's active site. nih.govnih.govacs.orgresearchgate.net The inhibitory mechanism for these analogs appears to be dependent on competition with the enzyme's substrates rather than radical scavenging activity. nih.govnih.govacs.org

Furthermore, studies on nitrophenylpiperazine and 1-(4-fluorobenzyl)piperazine (B185958) derivatives have also demonstrated their potential as tyrosinase inhibitors. nih.gov The structure-activity relationship (SAR) analyses from these studies indicate that the nature of the substituent on the benzyl ring plays a crucial role in the inhibitory potency. For example, the presence of electron-withdrawing groups can influence the binding affinity to the tyrosinase active site. nih.gov Given that the trifluoromethyl group is a strong electron-withdrawing group, it is plausible that this compound could exhibit tyrosinase inhibitory activity, though empirical data is needed for confirmation.

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other fatty acid amides. nih.gov Inhibition of FAAH is a therapeutic strategy for managing pain, anxiety, and inflammation by enhancing endocannabinoid signaling. nih.govnih.gov

The direct modulation of FAAH by this compound has not been reported in the literature. However, patent literature describes derivatives of 4-(benzyl)-piperazine-1-carboxylic acid phenylamide as modulators of FAAH activity. google.comgoogle.com These patents cover a range of substitutions on the benzyl and phenyl rings, including trifluoromethyl groups, suggesting that this chemical space is relevant for FAAH inhibition. google.com For instance, the compound 4-[2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrol-3-ylmethyl]-piperazine-carboxylic acid phenylamide is listed among potential FAAH modulators. google.com

Additionally, other compounds containing a trifluoromethyl group, though with a different core structure, have been identified as highly potent FAAH inhibitors. nih.gov This indicates that the trifluoromethyl moiety can be a key feature for potent interaction with the FAAH enzyme. However, without direct experimental data, the specific activity of this compound on FAAH remains speculative.

Cellular Assays for Biological Response and Pathway Modulation

In Vitro Antiproliferative Activity against Cancer Cell Lines

The potential of piperazine derivatives as anticancer agents has been an area of active research, with many analogs demonstrating cytotoxicity against various cancer cell lines. nih.govnih.govnih.gov Mechanistic studies suggest that some piperazine compounds can induce apoptosis and inhibit critical cellular processes like microtubule synthesis and angiogenesis. nih.gov

While no studies have specifically reported the in vitro antiproliferative activity of this compound, research on its structural isomer, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has provided relevant data. In one study, TFMPP was evaluated for its cytotoxicity against primary rat hepatocytes. The results, presented in the table below, show its effect on cell viability after a 72-hour incubation period.

| Compound Name | EC50 (µM) on Primary Rat Hepatocytes |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 330.1 researchgate.netresearchgate.net |

This table shows cytotoxicity data for a regioisomer of the compound of interest and is not a direct measure of antiproliferative activity against cancer cells.

Other studies have investigated different substituted benzoyl-piperazine derivatives and found significant cell growth inhibitory activity against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers, with GI₅₀ (50% growth inhibition) values in the micromolar range. nih.gov The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and cell permeability, which are beneficial for anticancer drug candidates. nih.gov However, the specific impact of the 4-trifluoromethyl-benzyl substitution on the piperazine core in terms of antiproliferative efficacy against cancer cell lines requires direct experimental evaluation.

Antimicrobial Activity (e.g., Antibacterial, Antimycobacterial)

The antimicrobial potential of piperazine derivatives has been a subject of considerable research. Studies have shown that the introduction of a trifluoromethyl group can enhance the biological activity of various compounds.

Derivatives of piperazine have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. nih.gov While many synthesized piperazine compounds demonstrate significant activity against bacterial strains, they are often less effective against fungi. nih.gov In some studies, certain N-alkyl and N-aryl piperazine derivatives have shown noteworthy antibacterial properties. nih.gov

Research into fluorinated s-triazinyl piperazines has also been conducted. These compounds were tested against several bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, as well as various fungi. nih.gov The results indicated that some of these novel s-triazines exhibit noteworthy activity. nih.gov

Furthermore, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been designed and synthesized, with their potency as antimicrobial agents being a key focus. nih.gov Several of these compounds have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov For instance, a derivative with bromo and trifluoromethyl substitutions was identified as the most potent in its series, inhibiting the growth of three out of five S. aureus strains with a Minimum Inhibitory Concentration (MIC) value of 0.78 μg/mL. nih.gov This same compound also inhibited the growth of S. epidermidis and E. faecium with MIC values of 1.56 and 0.78 μg/mL, respectively. nih.gov

A series of 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles have also been synthesized and tested for antibacterial activity, with the majority of the trifluoromethyl phenyl derivatives showing high potency as growth inhibitors of Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Trifluoromethyl-Containing Compounds

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Bromo and trifluoromethyl substituted pyrazole | Staphylococcus aureus (3 of 5 strains) | 0.78 | nih.gov |

| Bromo and trifluoromethyl substituted pyrazole | Staphylococcus epidermidis | 1.56 | nih.gov |

| Bromo and trifluoromethyl substituted pyrazole | Enterococcus faecium | 0.78 | nih.gov |

| Trifluoromethyl substituted pyrazole derivative (50) | Gram-positive bacteria | 0.78–3.125 | nih.gov |

Antiviral Activity in Plant Models

The application of piperazine derivatives extends to the protection of plants from viral pathogens. Plant virus diseases, such as those caused by Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), can lead to significant crop losses. nih.govnih.gov

In a study focused on developing plant immune activators, a series of trifluoromethyl pyridine (B92270) piperazine derivatives were designed and synthesized. nih.govnih.gov The antiviral activity of these compounds was tested, and several derivatives, including A1, A2, A3, A9, A10, A16, A17, and A21, demonstrated higher activities than the commercialized agent ningnanmycin (B12329754). nih.govnih.gov

Compound A16, in particular, showed the most potent protective activity against TMV, with an EC50 of 18.4 μg/mL, and against CMV, with an EC50 of 347.8 μg/mL. nih.govnih.gov These values were superior to those of ningnanmycin (50.2 μg/mL for TMV and 359.6 μg/mL for CMV). nih.govnih.gov The mechanism of action for these compounds is believed to involve the enhancement of defensive enzyme activities, such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and the activation of the phenylpropanoid biosynthesis pathway, which strengthens the antiviral defenses of the plant. nih.govnih.gov

Table 2: In Vivo Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives Against TMV and CMV

| Compound | Protective Activity vs. TMV (EC50, μg/mL) | Protective Activity vs. CMV (EC50, μg/mL) | Reference |

|---|---|---|---|

| A16 | 18.4 | 347.8 | nih.govnih.gov |

| Ningnanmycin (control) | 50.2 | 359.6 | nih.govnih.gov |

Neuroprotective Effects in Cellular Models

Piperazine derivatives have been investigated for their potential to combat neurodegenerative disorders like Alzheimer's disease. nih.gov Some of these compounds have shown the ability to protect mushroom spines from amyloid toxicity in vitro, with some exerting neuroprotective effects in the nanomolar concentration range. nih.gov

One particular piperazine derivative, referred to as PPZ, was found to potentiate TRPC6 channels and its neuroprotective mechanism is thought to be based on the activation of neuronal store-operated calcium entry in spines. nih.gov In a study, piperazine derivatives were synthesized and evaluated for their ability to prevent neurofibrillary degeneration and amyloid deposition. nih.gov The most promising hybrid molecule was found to reduce both amyloid and Tau pathologies. nih.gov In vitro, this compound reduced the phosphorylation of Tau and inhibited the release of Aβ peptides. nih.gov

Studies on coumarin-piperazine derivatives have also shown neuroprotective effects. nih.gov For instance, ensaculine, a piperazine-coumarin derivative, has demonstrated neuroprotective effects in the NMDA toxicity model and neurotrophic effects in primary cultured rat brain cells. nih.gov

Modulation of Inflammatory Mediators

The anti-inflammatory properties of piperazine derivatives have been well-documented. thieme-connect.com These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory cytokines.

In one study, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was shown to reduce the levels of the pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov Another study on novel piperazine derivatives, PD-1 and PD-2, demonstrated noteworthy anti-inflammatory activity in a dose-dependent manner. nih.gov These compounds led to the inhibition of nitrite (B80452) production and a reduction in the generation of tumour necrosis factor-alpha (TNF-α). nih.gov At a concentration of 10 μM, PD-1 and PD-2 inhibited TNF-α generation by up to 56.97% and 44.73%, respectively. nih.gov

Table 3: Inhibition of Inflammatory Mediators by Piperazine Derivatives

| Compound | Mediator | Inhibition (%) | Concentration | Reference |

|---|---|---|---|---|

| PD-1 | TNF-α | 56.97 | 10 μM | nih.gov |

| PD-2 | TNF-α | 44.73 | 10 μM | nih.gov |

In Vivo Efficacy Studies in Pre-clinical Animal Models

Evaluation of Central Nervous System Effects (e.g., Antidepressant, Anticonvulsant)

The potential of piperazine derivatives as therapeutic agents for central nervous system (CNS) disorders has been extensively explored. silae.itnih.gov Many of these compounds have been evaluated for their antidepressant and anticonvulsant activities in various animal models. nih.gov

One study focused on novel aryl piperazines targeting both 5-HT1A and sigma-1 receptors. thieme-connect.com Compound 27 from this series exhibited good antidepressant activity in both the forced swim test (FST) and the tail suspension test (TST). thieme-connect.com In the FST, compound 27 dose-dependently decreased the immobility time, with a statistically significant effect at a high dose. thieme-connect.com

Another study investigated the antidepressant and anticonvulsant activity of 1-(5-phenyl-4-oxazolin-2-yl)-4-substituted piperazines. nih.gov The derivatives were evaluated in the mouse Dopa potentiation test for antidepressant activity and the audiogenic seizure test in mice for anticonvulsant activity. nih.gov

A separate investigation into the neurochemical effects of 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) was conducted in a pentylenetetrazole (PTZ)-induced epileptic seizure zebrafish model. nih.gov GM-90432 was found to effectively improve PTZ-induced epileptic behaviors. nih.gov

Anti-Inflammatory Potential

The in vivo anti-inflammatory potential of piperazine derivatives has been demonstrated in various pre-clinical animal models. nih.govnih.gov A common model used for this evaluation is the carrageenan-induced paw edema test in rodents. nih.govresearchgate.net

In one study, a new series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and their in vivo anti-inflammatory activities were investigated. nih.gov The results showed that most of the synthesized compounds exhibited potent anti-inflammatory activities, with some being more effective than aspirin (B1665792) and even comparable to indomethacin (B1671933) at the same dose. nih.gov

Another study evaluated the anti-inflammatory activity of a new piperazine compound, LQFM182, using the paw edema and pleurisy models induced by carrageenan. nih.gov LQFM182 was found to reduce edema formation at all hours of the paw edema test and, in the pleurisy test, it reduced cell migration. nih.gov

Table 4: In Vivo Anti-Inflammatory Activity of Piperazine Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound Series | Observation | Reference |

|---|---|---|

| Methyl salicylate derivatives with piperazine moiety | Most compounds exhibited potent anti-inflammatory activity, with some comparable to indomethacin. | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Reduced edema formation at all hours of the test. | nih.gov |

| 1-((4-methylpiperazin-1yl)methyl)-1H-benzo[d]imidazole & 1-((4-phenylpiperazin-1yl)methyl)-1H-benzo[d]imidazole derivatives | Several compounds were found to be the most potent in the series. | researchgate.net |

Analgesic Properties

Preclinical investigations into various piperazine derivatives containing a trifluoromethyl-phenyl moiety have suggested potential analgesic effects. Although studies focusing specifically on this compound are not readily found, research on analogous compounds provides insight into the potential of this chemical class for pain management.

One such related compound, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1), has been evaluated for its antihyperalgesic properties in a mouse model of oxaliplatin-induced neuropathic pain. researchgate.net In this model, which mimics pain caused by chemotherapy, LPP1 demonstrated the ability to alleviate cold hyperalgesia. researchgate.net The compound showed positive effects in the cold plate test at various doses without significantly affecting the animals' motor coordination or locomotor activity at therapeutic doses. researchgate.net

Another study focused on a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, which, while based on a piperidinol core, also feature the trifluoromethyl-phenyl group. researchgate.net Several of these derivatives displayed potent analgesic efficacy in the hot plate test in mice, a model for centrally mediated pain. researchgate.net The results indicated that some of these compounds could depress both peripherally and centrally mediated pain through opioid-independent systems. researchgate.net

Furthermore, a study on benzhydrylpiperazine derivatives identified a compound, 9d, which effectively reduced pain by 55.78% in an experimental model, a result comparable to the standard drug indomethacin. nih.gov While structurally distinct, this highlights the versatility of the piperazine scaffold in developing analgesic agents. nih.gov

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) | Mouse (Oxaliplatin-induced neuropathic pain) | Demonstrated antihyperalgesic properties in the cold plate test. | researchgate.net |

| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) Derivatives | Mouse (Hot plate test) | Showed potent analgesic efficacy, depressing peripheral and centrally mediated pain. | researchgate.net |

| Flusalazine (2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid) | Mouse (Acetic acid-induced writhing, formalin test, tail immersion test) | Exhibited significant analgesic effects in multiple models of pain. | nih.gov |

| Benzhydrylpiperazine Derivative (9d) | Not specified | Reduced pain by 55.78%, comparable to indomethacin. | nih.gov |

Cardioprotective or Vascular Effects

The preclinical evaluation of this compound for cardioprotective or vascular effects is not well-documented in existing literature. However, studies on other piperazine-containing molecules provide some context for the potential cardiovascular activities of this class of compounds.

For instance, research into the combination of 1-benzylpiperazine (B3395278) (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP), two structurally related designer drugs, has focused primarily on their toxicity. An in vitro study using human-derived HepaRG cells and primary rat hepatocytes investigated the hepatotoxicity of this combination. nih.gov The study found that TFMPP and BZP act additively to produce significant liver toxicity, even at concentrations that were individually harmless. nih.gov The mechanisms underlying this toxicity included oxidative stress, mitochondrial impairment, and apoptosis. nih.gov While this study highlights toxicity rather than therapeutic effects, it demonstrates that these compounds have significant biological activity that impacts cellular health and metabolism.

The clinical toxicology profile of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) indicates that they act as stimulants, enhancing the release of catecholamines like dopamine and norepinephrine. nih.gov This leads to increased activation of adrenergic receptors, which can cause cardiovascular effects such as palpitations. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Trifluoromethyl Benzyl Piperazine Derivatives

Positional Isomerism of Trifluoromethyl Group on Aromatic Ring and its Pharmacological Impact

The position of the electron-withdrawing trifluoromethyl (CF₃) group on the benzyl (B1604629) ring is a critical determinant of pharmacological activity. While direct SAR studies on the 2-benzylpiperazine (B1268327) core are not extensively detailed in the provided results, data from the closely related 1-phenylpiperazine (B188723) series offers significant insights. The isomers of trifluoromethylphenylpiperazine (TFMPP), particularly the meta- (3-CF₃) and para- (4-CF₃) substituted compounds, exhibit distinct pharmacological profiles.

For instance, 1-(3-trifluoromethylphenyl)piperazine (m-TFMPP) is a known serotonergic agent. nih.govnih.gov Studies on its effects on human brain function show that it increases neural activation in the thalamus. nih.gov In comparative toxicity studies, the meta-isomer, TFMPP, was found to be significantly more cytotoxic to hepatocytes than benzylpiperazine (BZP), with EC₅₀ values of 0.14 mM in primary rat hepatocytes, compared to 2.20 mM for BZP. nih.gov The ortho-isomer, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (B248528), has also been synthesized and characterized, indicating that all three positional isomers are synthetically accessible for comparative biological evaluation. nih.gov

The different pharmacological activities suggest that the CF₃ group's position influences how the molecule binds to its biological targets, likely by altering the electronic distribution of the phenyl ring and its steric profile, thereby affecting receptor affinity and selectivity.

Table 1: Comparison of Trifluoromethylphenylpiperazine Isomer Activity

| Compound | Position of CF₃ Group | Observed Effect | Reference |

|---|---|---|---|

| m-TFMPP | Meta (3-position) | Increased neural activation in the thalamus; higher in-vitro hepatotoxicity compared to BZP. | nih.govnih.gov |

| o-CF₃ Derivative | Ortho (2-position) | Synthesized and structurally characterized as a tosyl-derivative. | nih.gov |

Substituent Effects on the Benzyl Moiety and Biological Activity

Modifying the benzyl group, beyond the position of the trifluoromethyl substituent, can significantly alter biological activity. SAR studies on related N-benzyl piperazine (B1678402) derivatives have shown that replacing or substituting the benzyl ring affects potency and selectivity.

In a series of arylalkyl 4-benzyl piperazine derivatives developed as sigma receptor ligands, replacing a chromone (B188151) moiety with various cyclic systems led to compounds with nanomolar binding affinity. nih.gov One of the most potent ligands identified was 1-(2-naphthylmethyl)-4-benzyl piperazine, where the benzyl group is replaced by a larger naphthylmethyl group. nih.gov This suggests that the size and aromaticity of the group attached to the piperazine nitrogen play a key role in binding to specific targets.